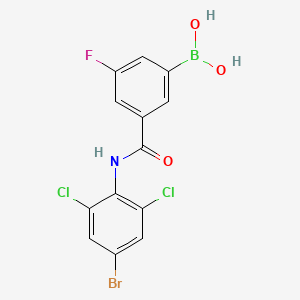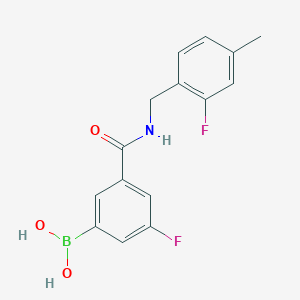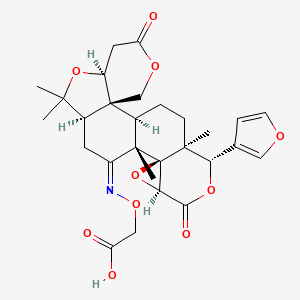![molecular formula C8H18N2O2 B15288952 (E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-NITROSOBUTANE DIMER: is an organic compound with the chemical formula C8H18N2O2This compound is primarily used as a spin trapping reagent in electron spin resonance studies and as a reactant in the synthesis of air-stable π-radicals based on Corannulene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TERT-NITROSOBUTANE DIMER is synthesized through a series of reactions starting from 2-methyl-2-nitrosopropane. The synthetic route involves the following steps :
Oxidation of 2-methyl-2-nitrosopropane: The starting material is oxidized using oxygen or hydrogen peroxide.
Formation of the intermediate: The reaction mixture is heated to form an intermediate compound.
Dimerization: The intermediate compound undergoes dimerization to form TERT-NITROSOBUTANE DIMER.
Industrial Production Methods: The industrial production of TERT-NITROSOBUTANE DIMER follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: TERT-NITROSOBUTANE DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Specific reducing agents depending on the desired product.
Substitution Reagents: Various organic and inorganic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized products, while substitution reactions can yield a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
TERT-NITROSOBUTANE DIMER has several scientific research applications, including :
Chemistry: Used as a spin trapping reagent in electron spin resonance studies to detect and analyze unstable free radicals.
Biology: Employed in studies involving radical trapping and detection.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of air-stable π-radicals and other industrial applications.
Wirkmechanismus
The mechanism of action of TERT-NITROSOBUTANE DIMER involves its ability to trap unstable free radicals, forming stable paramagnetic nitroxide radicals. These radicals can be detected and analyzed using electron spin resonance spectroscopy. The compound’s unique structure, featuring a bent C-N=O linkage, allows it to effectively interact with and stabilize free radicals .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-nitrosopropane: A related compound with similar properties and applications.
Nitroso-tert-butane: Another similar compound used in radical trapping studies
Uniqueness: TERT-NITROSOBUTANE DIMER is unique due to its specific dimeric structure, which enhances its stability and effectiveness as a spin trapping reagent. Its ability to form stable paramagnetic nitroxide radicals makes it particularly valuable in electron spin resonance studies .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-tert-butyl-[tert-butyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)9(11)10(12)8(4,5)6/h1-6H3/b10-9+ |
InChI-Schlüssel |
QQRGPQCRNDOEIJ-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)/[N+](=[N+](/C(C)(C)C)\[O-])/[O-] |
Kanonische SMILES |
CC(C)(C)[N+](=[N+](C(C)(C)C)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)


![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)

![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)



![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)

